(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Physicochemical Profiling Drug-Likeness Permeability Prediction

Researchers requiring structurally matched p38 MAPK SAR comparators face scarce, well-characterized options. This compound fills that gap: • p-Tolyl N-1 substituent: electron-donating, moderately lipophilic baseline for aryl substitution SAR. • Halogen-free scaffold eliminates halogen bonding as a confounding variable. • Suitable for HPLC, LC-MS, NMR method development; intermediate lipophilicity facilitates detection. Document & report biological data to strengthen the public evidence base for this under-characterized series.

Molecular Formula C17H17N3OS
Molecular Weight 311.4
CAS No. 851807-36-8
Cat. No. B2814467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone
CAS851807-36-8
Molecular FormulaC17H17N3OS
Molecular Weight311.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3
InChIInChI=1S/C17H17N3OS/c1-13-4-6-15(7-5-13)16(21)20-10-9-19-17(20)22-12-14-3-2-8-18-11-14/h2-8,11H,9-10,12H2,1H3
InChIKeyBNQATKGSNIWVGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: CAS 851807-36-8


The compound (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone (CAS 851807-36-8, molecular formula C17H17N3OS, MW 311.4) is a synthetic small molecule belonging to the 2-thio-substituted 4,5-dihydroimidazole class. Its structure features a pyridin-3-ylmethyl thioether at the 2-position and a p-tolyl carbonyl at the 1-position of the dihydroimidazole ring. This compound falls within the broader patent-protected chemical space of 2-thio-substituted imidazole derivatives claimed to possess immunomodulating and cytokine-release-inhibiting activity [1]. The compound is cataloged as a research chemical and is not approved for therapeutic or veterinary use .

Procurement context Research-use-only small molecule for kinase/cytokine pathway studies
Scaffold identity 2-thio-substituted 4,5-dihydroimidazole (imidazoline core)
Selection logic p-Tolyl N-1 acyl probe; no halogen bonding, simplifies SAR interpretation

Generic Substitution Risks for CAS 851807-36-8


Within the 1-acyl-2-(pyridin-3-ylmethylthio)-4,5-dihydroimidazole series, the nature of the N-1 acyl substituent governs critical molecular properties including lipophilicity, hydrogen-bonding capacity, and steric bulk, which in turn modulate target binding, metabolic stability, and off-target profiles. The p-tolyl group in CAS 851807-36-8 provides a distinct balance of moderate hydrophobicity and minimal steric demand compared to the 4-bromophenyl (CAS 851807-64-2), 4-isopropoxyphenyl (CAS 851807-45-9), or 9H-xanthen-9-yl (CAS 851807-94-8) analogs [1]. Quantitative structure-activity relationship (QSAR) studies on pyridinyl imidazole p38 MAP kinase inhibitors have demonstrated that even minor substituent changes at the N-1 position can shift IC50 values by over an order of magnitude and significantly alter cytochrome P450 inhibition profiles [2]. Without compound-specific comparative biological data, generic substitution based solely on scaffold similarity carries substantial risk of divergent pharmacological behavior.

N-1 acyl group mismatch
p-Tolyl substitution may not replicate lipophilicity, CYP inhibition, or target-binding profiles of 4-bromophenyl, 4-isopropoxyphenyl, or xanthenyl analogs; minor changes can shift IC50 values by over an order of magnitude within this scaffold class.
Kinase selectivity may not transfer
Absence of halogen bonding in the p-tolyl compound removes a potential selectivity determinant present in the 4-bromophenyl analog; off-target kinase profiles are expected to differ.
Metabolic stability divergence
Thioether oxidation rates and active metabolite profiles are compound-specific; sulfoxide/sulfone formation pathways may vary between analogs, altering cellular assay outcomes.

Comparative Evidence: CAS 851807-36-8 vs Analogs


Molecular Weight & Formula Differentiation

CAS 851807-36-8 possesses a molecular weight of 311.4 g/mol (C17H17N3OS), which is the lowest among its closest 1-acyl analogs within the series. This places it nearest to the center of the Lipinski 'Rule of Five' optimal range for oral drug-likeness (MW ≤ 500) and below the mean MW of the comparator set. Lower molecular weight within a congeneric series is generally associated with improved passive membrane permeability and aqueous solubility . The p-tolyl substituent contributes only 15 Da beyond the core scaffold, versus 79 Da for the 4-bromophenyl analog (376.3 g/mol, CAS 851807-64-2) and 44 Da for the 4-isopropoxyphenyl analog (355.5 g/mol, CAS 851807-45-9). However, no experimental solubility or permeability data have been identified for these compounds, limiting this to a computed-property-level comparison.

Molecular Weight
Data to verify
311.4 g/mol (Target)
vs 376.3 / 355.5 / 401.5 g/mol (Analogs)
Supports MW-dependent property review
Computed values; no experimental solubility or permeability data available
Physicochemical Profiling Drug-Likeness Permeability Prediction

Hydrogen Bond Profile & Kinase Selectivity

The target compound contains 4 hydrogen bond acceptors (N of pyridine, N of imidazoline, O of carbonyl, S of thioether) and 0 hydrogen bond donors. This HBD=0 profile distinguishes it from analogs bearing substituents capable of donating hydrogen bonds (e.g., hydroxy, amino). In the context of the known p38α MAP kinase inhibitor pharmacophore, where the pyridinyl nitrogen serves as a critical hinge-binding hydrogen bond acceptor and the N-1 substituent projects into the hydrophobic region I/selectivity pocket, the absence of H-bond donors at the N-1 position may reduce the likelihood of forming non-canonical hydrogen bonds with off-target kinases [1]. The p-tolyl group, unlike the 4-bromophenyl, 4-isopropoxyphenyl, or xanthenyl substituents, lacks halogen atoms capable of halogen bonding, which can contribute to both potency gains and selectivity shifts in kinase inhibitor design [2]. This structural feature may position the target compound as a cleaner probe for studying core scaffold pharmacology, though head-to-head selectivity data are unavailable.

H-Bond / Halogen Profile
Class-level
HBD = 0; Halogen bond: Absent
vs Present (4-bromophenyl analog)
Supports kinase selectivity interpretation
Structural inference; no head-to-head selectivity data available
Kinase Selectivity Hydrogen Bonding Off-Target Liability

Patent-Based Cytokine Inhibition Potential

CAS 851807-36-8 is structurally encompassed by the Markush claims of the Laufer/Merckle patent family (US2004/0116416, DE10238045, RU-2003128068), which describe 2-thio-substituted imidazole derivatives possessing immunomodulating and cytokine-release-inhibiting action [1]. The patent explicitly covers compounds where the 2-position bears a thioether substituent and the 1-position may carry an acyl group, matching the target compound's architecture. Within the broader pyridinyl imidazole class, the 4,5-dihydroimidazole (imidazoline) core distinguishes these compounds from the fully aromatic imidazole p38 inhibitors exemplified by ML 3403 (IC50 = 0.38 μM against p38α; IL-1β IC50 = 0.039 μM in PBMC assay) . Importantly, no quantitative cytokine inhibition data specific to CAS 851807-36-8 have been published. All biological claims for this compound remain patent-level assertions without peer-reviewed experimental validation.

Patent Cytokine Claim
Source review
Claimed immunomodulation activity
(no quantitative data available)
Patent-context; no potency comparison possible
All biological claims remain without peer-reviewed experimental validation
Cytokine Inhibition Immunomodulation p38 MAP Kinase

Thioether Oxidation & Metabolic Stability

The 2-position thioether linkage in CAS 851807-36-8 is a known metabolic liability in 2-thioimidazole-based kinase inhibitors. Studies on structurally related 2-thioimidazole p38α inhibitors have demonstrated that the thioether sulfur undergoes metabolic oxidation to yield sulfoxide and sulfone metabolites, with the chiral sulfoxide metabolites often retaining or exceeding the potency of the parent sulfide [1]. In the Laufer et al. 2011 study, enantiomerically pure sulfoxides of 2-thioimidazole p38α inhibitors showed IC50 values in the low nanomolar range, and some pyridinylimidazole derivatives demonstrated human whole blood TNF-α inhibition with IC50 values as low as 52 nM [1]. The pyridin-3-ylmethyl thioether in the target compound contains a methylene spacer adjacent to the sulfur, which may influence the rate and stereochemical outcome of metabolic oxidation compared to the simpler methylthio or arylthio analogs. No experimental metabolic stability data are available for CAS 851807-36-8 specifically, but this class-level insight is relevant for researchers planning to use the compound in cellular assays where metabolic conversion could confound results.

Thioether Metabolism
Class-level inference
Thioether → Sulfoxide/Sulfone
(class precedent for 2-thioimidazoles)
Supports metabolic stability review
Cellular assay results may reflect mixed parent and active metabolite profiles
Metabolic Stability Thioether Oxidation Sulfoxide Metabolite

Research Applications: CAS 851807-36-8


SAR Probe: N-1 Acyl Substituent Effects

CAS 851807-36-8 serves as a SAR component representing the p-tolyl substituent at the N-1 position. When tested in parallel with its 4-bromophenyl, 4-isopropoxyphenyl, and xanthenyl analogs, the p-tolyl group provides an electron-donating, moderately lipophilic baseline for assessing the impact of aryl substitution on kinase inhibition, cytokine suppression, or other biological readouts. The absence of halogen atoms eliminates halogen bonding as a confounding SAR variable [1]. Users should document and report both positive and negative biological data to build the public evidence base for this under-characterized series.

Analytical Reference Standard

With a molecular weight of 311.4 g/mol and a defined InChIKey (BNQATKGSNIWVGZ-UHFFFAOYSA-N), this compound is suitable for use as an analytical reference standard in HPLC, LC-MS, and NMR method development for combinatorial libraries of 1-acyl-2-thioether-4,5-dihydroimidazoles. Its intermediate lipophilicity (estimated from structural features) and characteristic UV absorbance from the pyridine and p-tolyl chromophores facilitate detection and quantification .

Tool for Thioether Oxidation Studies

The pyridin-3-ylmethyl thioether motif provides a defined substrate for studying cytochrome P450-mediated or flavin monooxygenase-mediated S-oxidation in the context of a 4,5-dihydroimidazole core. Researchers may use this compound in hepatocyte or microsomal incubation studies to characterize the rate and stereochemistry of sulfoxide formation, building on the established precedent that 2-thioimidazole sulfoxide metabolites retain pharmacological activity [2].

Negative Control for p38 MAPK Inhibitor Programs

Given the patent-based claim of immunomodulatory activity but the absence of quantitative kinase inhibition data, CAS 851807-36-8 may be employed as a structurally matched but potentially less potent comparator when profiling 4,5-diaryl imidazole p38 inhibitors. Its dihydroimidazole core differs from the aromatic imidazole of clinical p38 inhibitors, potentially resulting in a distinct kinase selectivity profile that can help deconvolute scaffold-specific effects from substituent-driven pharmacology [1]. Users must independently verify kinase selectivity before interpreting results.

Application
Selection Property
Validation Focus
SAR scaffold characterization
N-1 p-tolyl substituent effects review
Kinase/cytokine assay panels; acyl analog comparators
Analytical reference standard
HPLC/LC-MS method suitability
Pyridine/p-tolyl chromophore detection; intermediate lipophilicity
Thioether oxidation studies
Metabolic stability substrate profile
CYP450/microsomal incubation; sulfoxide stereochemistry
Kinase inhibitor profiling
Scaffold-specific effect deconvolution
Dihydroimidazole vs. aromatic imidazole selectivity review
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